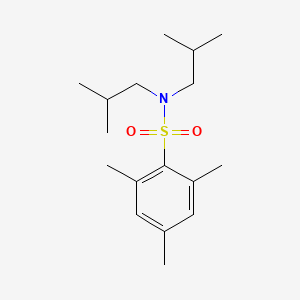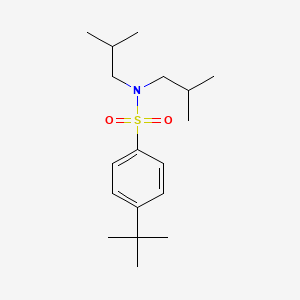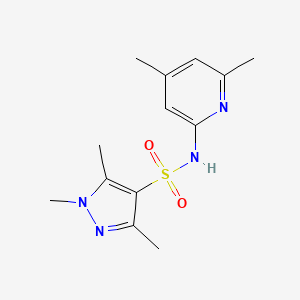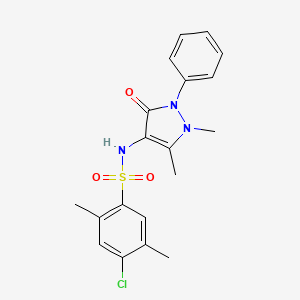
4-tert-butyl-N-(2-phenylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-(2-phenylphenyl)benzenesulfonamide is a chemical compound that has been widely used in scientific research for its unique properties. It is a sulfonamide derivative that exhibits a broad range of biological activity, making it a valuable tool in various fields of study, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 4-tert-butyl-N-(2-phenylphenyl)benzenesulfonamide is not well-understood. However, it has been found to interact with various biological targets, including enzymes and proteins. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, and to disrupt protein-protein interactions, such as those involved in the formation of amyloid fibrils.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-tert-butyl-N-(2-phenylphenyl)benzenesulfonamide are varied and depend on the specific biological target it interacts with. It has been found to exhibit antibacterial and antifungal activity by disrupting the cell membranes of microorganisms. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-tert-butyl-N-(2-phenylphenyl)benzenesulfonamide in lab experiments is its broad range of biological activity. It can be used to study various biological targets and pathways. Additionally, it has been found to exhibit low toxicity, making it a safe tool to use in research. However, one of the limitations of using 4-tert-butyl-N-(2-phenylphenyl)benzenesulfonamide is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the use of 4-tert-butyl-N-(2-phenylphenyl)benzenesulfonamide in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, it could be used as a tool in the study of protein-protein interactions and enzyme inhibition. Further research is needed to fully understand the mechanism of action and potential applications of 4-tert-butyl-N-(2-phenylphenyl)benzenesulfonamide.
Méthodes De Synthèse
The synthesis of 4-tert-butyl-N-(2-phenylphenyl)benzenesulfonamide involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 2-phenylphenylamine in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired product in good to excellent yields. The synthesis method has been well-established and is widely used in scientific research.
Applications De Recherche Scientifique
4-tert-butyl-N-(2-phenylphenyl)benzenesulfonamide has been used in various scientific research applications, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit a broad range of biological activity, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. It has also been used as a tool in the study of enzyme inhibition and protein-protein interactions.
Propriétés
IUPAC Name |
4-tert-butyl-N-(2-phenylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2S/c1-22(2,3)18-13-15-19(16-14-18)26(24,25)23-21-12-8-7-11-20(21)17-9-5-4-6-10-17/h4-16,23H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUIKXIBLBPDBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(2-phenylphenyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7459624.png)

![5-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7459660.png)

![4-[(3,5-dibromo-2-hydroxybenzyl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B7459680.png)
![1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea](/img/structure/B7459687.png)
